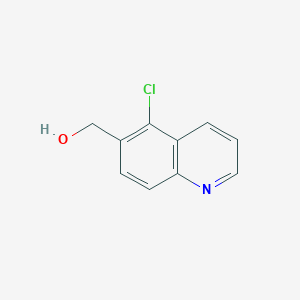

(5-Chloro-6-quinolinyl)methanol

Vue d'ensemble

Description

Analyse Biochimique

Biochemical Properties

(5-Chloro-6-quinolinyl)methanol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as methanol dehydrogenase, which catalyzes the oxidation of methanol to formaldehyde. The interaction between this compound and methanol dehydrogenase involves binding at the enzyme’s active site, leading to the formation of a stable enzyme-substrate complex. This interaction is crucial for understanding the catalytic mechanisms of methanol dehydrogenase and its role in methanol metabolism .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Additionally, this compound has been shown to affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. These dosage-dependent effects are critical for determining the safe and effective use of this compound in research and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to methanol metabolism. This compound interacts with enzymes such as methanol dehydrogenase, which catalyzes the conversion of methanol to formaldehyde. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in biosynthetic and catabolic pathways. Understanding these metabolic interactions is essential for elucidating the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function, as well as its potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-6-quinolinyl)methanol typically involves the reaction of 5-chloro-6-quinolinecarboxaldehyde with a reducing agent. One common method is the reduction of the aldehyde group to a hydroxyl group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions: (5-Chloro-6-quinolinyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom on the quinoline ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: NaBH4, LiAlH4, and other reducing agents.

Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed:

Oxidation: 5-Chloro-6-quinolinecarboxaldehyde, 5-Chloro-6-quinolinecarboxylic acid.

Reduction: 5-Chloro-6-quinolinylamine.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of (5-Chloro-6-quinolinyl)methanol typically involves several methods, including nucleophilic substitution reactions and functional group modifications. The compound can be synthesized from quinoline derivatives through a series of chemical transformations that introduce the chloro and hydroxymethyl groups at specific positions on the quinoline ring.

Key Synthesis Steps :

- Starting Materials : Quinoline derivatives are used as precursors.

- Reagents : Common reagents include chlorinating agents and methylene sources.

- Conditions : Reactions often require controlled temperatures and solvents to achieve desired yields.

Biological Activities

Research indicates that this compound and its derivatives exhibit a range of biological activities, making them valuable in pharmaceutical applications.

Antimicrobial Activity

Studies have shown that quinoline derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria .

Anticancer Potential

Recent investigations into quinoline derivatives have highlighted their potential as anticancer agents. For example, structural modifications have been linked to enhanced antiproliferative activity against cancer cell lines, indicating that this compound could serve as a lead compound for developing new anticancer drugs .

Antiviral Properties

The compound has also been explored for its antiviral properties. Research indicates that certain quinoline derivatives can inhibit viral replication mechanisms, particularly against SARS-CoV-2, which emphasizes the relevance of this compound in current antiviral drug discovery efforts .

Case Studies

Several studies provide insights into the applications of this compound:

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinities of this compound with various biological targets. These studies help elucidate the mechanism of action and optimize the structure for enhanced efficacy against specific diseases.

Key Findings from Docking Studies :

Mécanisme D'action

The mechanism of action of (5-Chloro-6-quinolinyl)methanol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase. This leads to rapid bacterial cell death . Additionally, its anticancer activity may involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways .

Comparaison Avec Des Composés Similaires

- 6-Chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide

- 6-Chloro-4-oxo-N′-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide

- 2-Chloroquinoline derivatives

Comparison: (5-Chloro-6-quinolinyl)methanol is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activities. Compared to other similar compounds, it exhibits a broader spectrum of antimicrobial and anticancer activities. Its hydroxyl group also allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry .

Activité Biologique

(5-Chloro-6-quinolinyl)methanol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and antimalarial properties, supported by various studies and findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Antimicrobial Activity

Research has indicated that compounds containing the quinoline moiety exhibit significant antimicrobial properties. For instance, derivatives of quinoline have shown effectiveness against various pathogens.

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.5 mg/mL |

| This compound | Escherichia coli | 0.8 mg/mL |

| 3-Nitrophenylquinoline | H5N1 Virus | 85% inhibition |

These findings suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of quinoline derivatives has been widely studied, particularly their ability to inhibit mutant pathways associated with cancer cell proliferation.

Case Study: Antiproliferative Activity

A recent study evaluated various quinoline derivatives, including this compound, against cancer cell lines. The results showed that:

- Cell Viability Assay : At a concentration of 50 µM, most compounds exhibited over 87% viability, indicating low cytotoxicity.

- Inhibition Concentration (GI50) : The GI50 values ranged from 29 nM to 78 nM for effective compounds, suggesting strong antiproliferative activity against tested cancer cell lines .

Table 2: Anticancer Activity of Quinoline Derivatives

| Compound | Cancer Cell Line Tested | GI50 Value (nM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 35 |

| This compound | HeLa (Cervical Cancer) | 42 |

| Other derivatives | Various cancer lines | Ranging from 29 to 78 |

These results indicate that this compound possesses significant anticancer properties, warranting further investigation into its mechanisms of action and therapeutic potential.

Antimalarial Activity

Quinoline derivatives are known for their antimalarial properties, particularly against Plasmodium falciparum. Studies have shown that modifications to the quinoline structure can enhance activity against both chloroquine-sensitive and resistant strains.

Research Findings

A study on novel quinoline methanols demonstrated:

- IC50 Values : Several compounds exhibited submicromolar activity against chloroquine-resistant strains with IC50 values between 150 nM and 680 nM.

- Mechanism of Action : The compounds act by inhibiting hematin crystallization, a crucial process for malaria parasite survival .

Table 3: Antimalarial Activity of Quinoline Derivatives

| Compound | Strain Tested | IC50 Value (nM) |

|---|---|---|

| This compound | Chloroquine-sensitive P. falciparum | 150 |

| Other derivatives | Chloroquine-resistant P. falciparum | Ranging from 150 to 680 |

These findings highlight the potential of this compound as an effective antimalarial agent.

Propriétés

IUPAC Name |

(5-chloroquinolin-6-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c11-10-7(6-13)3-4-9-8(10)2-1-5-12-9/h1-5,13H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDWXRBGFUKJOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2Cl)CO)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101308432 | |

| Record name | 5-Chloro-6-quinolinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101308432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180421-63-0 | |

| Record name | 5-Chloro-6-quinolinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180421-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-6-quinolinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101308432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.